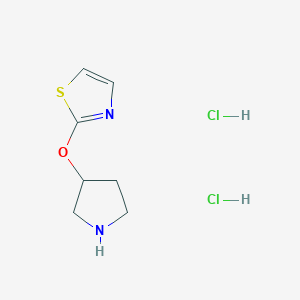

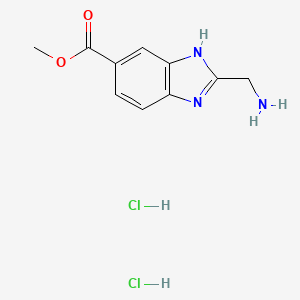

1,5-Diazocan-3-one 2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

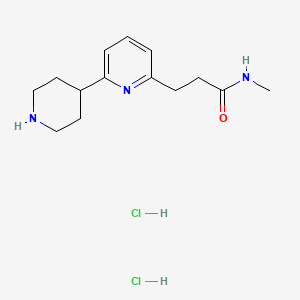

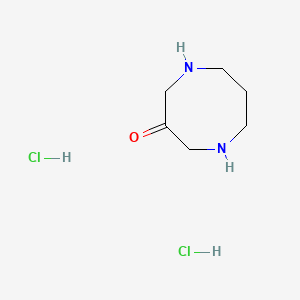

“1,5-Diazocan-3-one 2HCl”, also known as “1,5-diazocamphene hydrochloride”, is an organic compound composed of a diazocanone ring. It has the molecular formula C6H14Cl2N2O and a molar mass of 201.1 g/mol .

Synthesis Analysis

The synthesis of 1,5-diazocan-2-ones, which is a similar compound to this compound, has been achieved via the cyclization of tethered sulfonamides to cyclopropenes . The sulfonamide moiety was evaluated as an activating and stabilizing functional group in the metal-templated strain release-driven intramolecular nucleophilic addition of amines to cyclopropenes to generate 1,5-diazocan-2-ones .

Scientific Research Applications

Synthetic Potential in Catalyst-Free Synthesis

1,5-Diazocan-3-one 2HCl demonstrates significant potential in the catalyst-free synthesis of various chemical structures. For instance, it contributes to the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes through a telescoped protocol, exhibiting high chemo- and regioselectivity with yields up to 96% (Mittersteiner et al., 2019).

Role in Microfluidic Continuous Flow Synthesis

This compound plays a crucial role in the microfluidic continuous flow synthesis of 1,5-ditosyl-1,5-diazocane-3,7-dione, an important intermediate for the synthesis of HNFX. This method offers several advantages such as less reaction time, higher yield, and selectivity compared to traditional batch reactors (Zou et al., 2020).

Application in Ugi Multicomponent Reaction

In the realm of synthetic chemistry, this compound is utilized in Ugi multicomponent reactions. This approach enables the synthesis of diazepane or diazocane systems, offering a short, high-yield pathway (Banfi et al., 2007).

Utility in Atom-Economical Protocol

It is used in an atom-economical protocol for synthesizing 1,4-diazepanes and benzo[b][1,4]diazepines, leveraging simple starting materials and solvent-free conditions (Maiti et al., 2020).

Expedient Syntheses of N-Heterocycles

This compound is involved in the expedient synthesis of saturated 1,4-diazo heterocycles, vital for therapeutic development. This synthesis features mild conditions, high functional group tolerance, and scalability (Ye et al., 2018).

Contribution to Novel Synthesis Methods

This compound contributes to novel synthesis methods, such as the formal [4 + 1]-annulation reactions with fluorinated sulfur ylides, leading to the efficient synthesis of 5-(trifluoromethyl)pyrazolines (Wang et al., 2018).

properties

IUPAC Name |

1,5-diazocan-3-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c9-6-4-7-2-1-3-8-5-6;;/h7-8H,1-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNRBOAXVDIQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)CNC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)

![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)

![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)